molecular formula C30H46O2 B14241588 4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 301834-61-7

4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one

Cat. No.: B14241588
CAS No.: 301834-61-7
M. Wt: 438.7 g/mol
InChI Key: NOCBGFMYRAIZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a complex organic compound with a unique structure that includes a biphenyl core, an octyl chain, and a 3,7-dimethyloct-6-en-1-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the octyl chain through a Friedel-Crafts alkylation reaction. The 3,7-dimethyloct-6-en-1-yl ether group can be introduced via an etherification reaction using appropriate alcohol and alkyl halide reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl core or the ether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its combination of a biphenyl core, an octyl chain, and a 3,7-dimethyloct-6-en-1-yl ether group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

301834-61-7

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

3-[4-(3,7-dimethyloct-6-enoxy)phenyl]-6-octylcyclohex-2-en-1-one

InChI

InChI=1S/C30H46O2/c1-5-6-7-8-9-10-14-27-15-16-28(23-30(27)31)26-17-19-29(20-18-26)32-22-21-25(4)13-11-12-24(2)3/h12,17-20,23,25,27H,5-11,13-16,21-22H2,1-4H3

InChI Key

NOCBGFMYRAIZMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCCC(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.